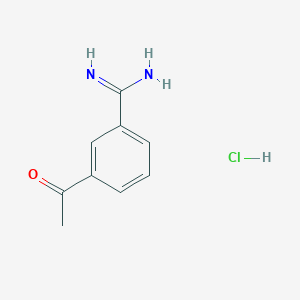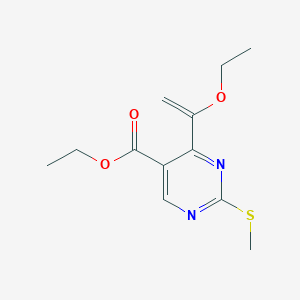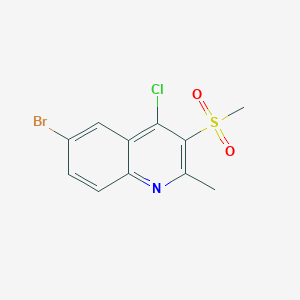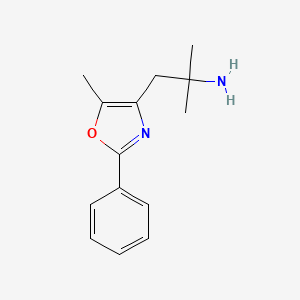
7-(Benzyloxy)-4-(methylsulfanyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzyloxy)-4-(methylsulfanyl)quinazoline is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This particular compound is characterized by the presence of a benzyloxy group at the 7th position and a methylsulphanyl group at the 4th position on the quinazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-(methylsulfanyl)quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Introduction of the Methylsulphanyl Group: The methylsulphanyl group can be introduced through a thiolation reaction using methylthiolating agents like methylthiol chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-(Benzyloxy)-4-(methylsulfanyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The methylsulphanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
7-(Benzyloxy)-4-(methylsulfanyl)quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(Benzyloxy)-4-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways. The benzyloxy and methylsulphanyl groups contribute to its binding affinity and specificity towards these targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyloxy-2-hydroxybenzaldehyde: Contains a benzyloxy group and is used in similar synthetic applications.
7-Benzyloxy-4-trifluoromethylcoumarin: Another benzyloxy-containing compound with different substituents.
4-Schiff base-7-benzyloxy-coumarin derivatives: Compounds with benzyloxy groups and Schiff bases.
Uniqueness
7-(Benzyloxy)-4-(methylsulfanyl)quinazoline is unique due to the specific combination of the benzyloxy and methylsulphanyl groups on the quinazoline ring
Propiedades
Fórmula molecular |
C16H14N2OS |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4-methylsulfanyl-7-phenylmethoxyquinazoline |
InChI |
InChI=1S/C16H14N2OS/c1-20-16-14-8-7-13(9-15(14)17-11-18-16)19-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
Clave InChI |
SHLXXALLALWYPM-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=NC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyrrolidinone](/img/structure/B8414694.png)







